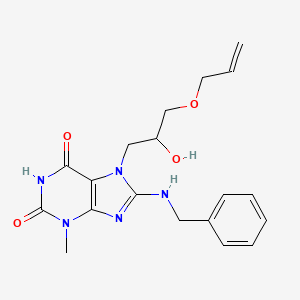

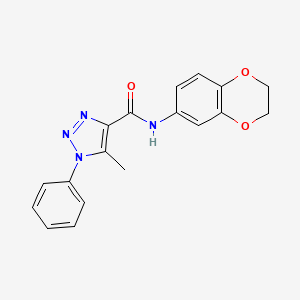

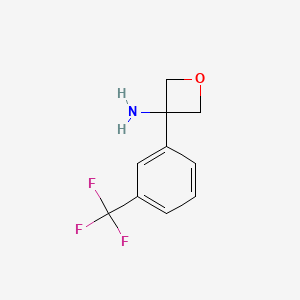

![molecular formula C20H20FN3O2 B2797842 N-{4-[4-(2-氟苯基)哌嗪-1-甲酰基]苯基}丙-2-烯酰胺 CAS No. 2270918-38-0](/img/structure/B2797842.png)

N-{4-[4-(2-氟苯基)哌嗪-1-甲酰基]苯基}丙-2-烯酰胺

货号 B2797842

CAS 编号:

2270918-38-0

分子量: 353.397

InChI 键: ILLSVUDZVQRUEM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” is a derivative of para-Fluorophenylpiperazine (pFPP), which is a piperazine derivative with mildly psychedelic and euphoriant effects . It has been sold as an ingredient in legal recreational drugs known as “Party pills”, initially in New Zealand and subsequently in other countries around the world .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” can be analyzed using various techniques such as X-ray powder diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

PFPP has been found in vitro to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide” can be inferred from its parent compound, pFPP. The molar mass of pFPP is 180.226 g·mol −1 . More specific properties such as refractive index and density can be found in databases like the NIST Chemistry WebBook .科学研究应用

合成与表征

- 合成方法和化学性质:研究重点在于合成和表征哌嗪化合物的衍生物,展示了不同的合成路线和结构分析。例如,哌嗪的脲和硫脲衍生物的开发,掺杂非布司他,突出了它们的抗菌和抗病毒活性,证明了这些化合物的化学多功能性和潜在的生物学相关性 (Reddy 等人,2013 年)。类似地,通过 X 射线晶体学对复杂哌嗪衍生物的结构解析提供了对其分子构象和潜在相互作用的见解 (Shivaprakash 等人,2014 年)。

生物学应用

- 抗菌和抗病毒活性:一些研究揭示了哌嗪衍生物的抗菌和抗病毒潜力。例如,特定的尿素和硫脲衍生物显示出有希望的抗病毒和抗菌活性,可以用于开发新的治疗剂 (Reddy 等人,2013 年)。

- 抗癌和酶抑制:探索哌嗪衍生物作为抗癌剂和酶抑制剂一直是重要的研究领域。一些衍生物已被合成,目的是评估其抗癌特性和对碳酸酐酶等酶的抑制作用,这些酶对于各种生理过程至关重要 (Tuğrak 等人,2019 年)。

- 抗分枝杆菌活性:含有乙烷-1,2-二基连接链的新型 N-芳基哌嗪已显示出针对结核分枝杆菌的有希望的体外抗分枝杆菌活性,表明在治疗结核病和相关疾病中具有潜在应用 (Goněc 等人,2017 年)。

属性

IUPAC Name |

N-[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-2-19(25)22-16-9-7-15(8-10-16)20(26)24-13-11-23(12-14-24)18-6-4-3-5-17(18)21/h2-10H,1,11-14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLSVUDZVQRUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl}prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

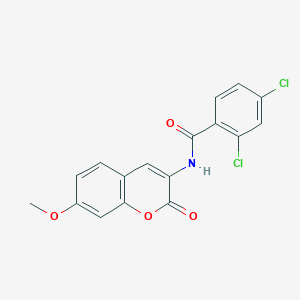

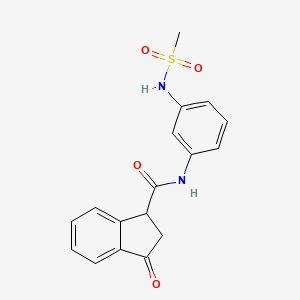

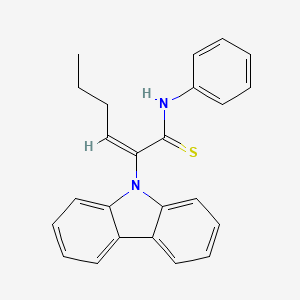

![3-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2797764.png)

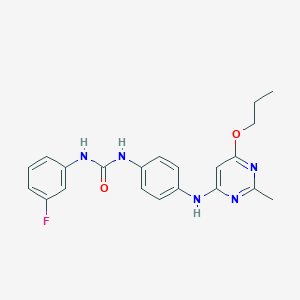

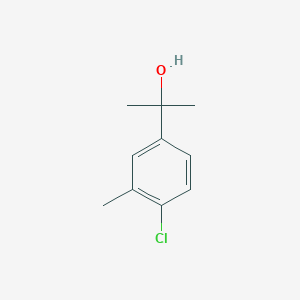

![N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2797765.png)

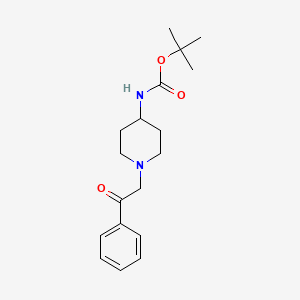

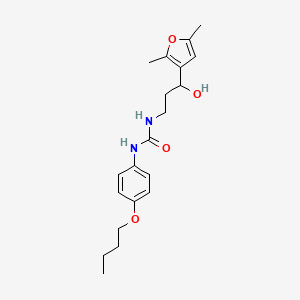

![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)

![Ethyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2797781.png)